Fmoc-L-Tyr(2-azidoethyl)-OH
Description
The Role of Tyrosine Derivatives as Bioorthogonal Building Blocks
Tyrosine and its derivatives are particularly useful as ncAAs due to the versatility of the phenol (B47542) side chain, which can be readily modified to introduce a wide range of chemical groups. nih.govaralezbio.com These modifications can be designed to be bioorthogonal, meaning they are chemically inert to the biological environment but can react selectively with a specific partner. acs.org This allows for the precise and controlled labeling and modification of proteins within living cells. nih.gov Tyrosine analogs have been developed to carry reactive handles for bioorthogonal conjugation, have tunable acidity and redox potentials, and can be used to probe and modulate protein-protein interactions. aralezbio.comresearchgate.net
Overview of Fmoc-L-Tyr(2-azidoethyl)-OH as a Precursor for Azide (B81097) Functionalization
This compound is an Fmoc-protected, unnatural tyrosine derivative that features an azidoethyl group attached to the phenol side chain. medchemexpress.comiris-biotech.de The fluorenylmethyloxycarbonyl (Fmoc) protecting group makes it suitable for use in solid-phase peptide synthesis (SPPS), the standard method for chemically synthesizing peptides. bapeks.com The key feature of this compound is the azide group, which serves as a versatile chemical handle for a variety of bioorthogonal "click chemistry" reactions. medchemexpress.comchemsrc.com This allows for the efficient and specific attachment of other molecules, such as fluorescent dyes, imaging agents, or drug molecules, to the peptide or protein containing this UAA. iris-biotech.demedchemexpress.com
The azide group can participate in several types of click reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.commedchemexpress.com These reactions are highly efficient, specific, and can be performed under mild, aqueous conditions, making them ideal for modifying complex biological molecules. acs.org The azido (B1232118) group in this compound has also been utilized as an infrared (IR) reporter, providing a non-invasive probe to study protein structure and dynamics. iris-biotech.dechemsrc.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C26H24N4O5 |
| Molecular Weight | 472.50 g/mol |
| CAS Number | 1454816-10-4 |
| Appearance | Solid |
| Storage Temperature | 2-8°C |
| This data is compiled from multiple sources. iris-biotech.depharmaffiliates.comchemondis.com |
Table 2: Key Bioorthogonal Reactions Involving Azide Functionality
| Reaction | Description | Key Features |
| Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | A reaction between an azide and a terminal alkyne, catalyzed by a copper(I) source, to form a stable triazole linkage. | High efficiency, high specificity, mild reaction conditions. |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | A copper-free click reaction between an azide and a strained cyclooctyne (B158145) (e.g., DBCO, BCN) to form a triazole. | Avoids the cytotoxicity associated with copper catalysts, suitable for live-cell imaging. |
| This information is based on established principles of bioorthogonal chemistry. medchemexpress.commedchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-[4-(2-azidoethoxy)phenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O5/c27-30-28-13-14-34-18-11-9-17(10-12-18)15-24(25(31)32)29-26(33)35-16-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,23-24H,13-16H2,(H,29,33)(H,31,32)/t24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEXYEZJGYOWMNJ-DEOSSOPVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CC4=CC=C(C=C4)OCCN=[N+]=[N-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Implementation of Fmoc L Tyr 2 Azidoethyl Oh in Solid Phase Peptide Synthesis Spps
General Principles of Fmoc-Based SPPS for Unnatural Amino Acid Incorporation
Fmoc-based solid-phase peptide synthesis (SPPS) is the most widely used method for the synthesis of peptides, including those containing unnatural amino acids. cam.ac.uk The process involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support. The general cycle of Fmoc-based SPPS consists of the following steps:
Deprotection: The Nα-terminal fluorenylmethyloxycarbonyl (Fmoc) protecting group of the resin-bound amino acid or peptide is removed using a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent like N,N-dimethylformamide (DMF). uci.edu
Activation and Coupling: The incoming Fmoc-protected amino acid, in this case, Fmoc-L-Tyr(2-azidoethyl)-OH, is activated at its C-terminus. This is commonly achieved using coupling reagents such as carbodiimides (e.g., N,N'-diisopropylcarbodiimide, DIC) or onium salts (e.g., HATU, HBTU) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then coupled to the newly liberated N-terminus of the resin-bound peptide.
Washing: After the coupling reaction, the resin is thoroughly washed to remove excess reagents and byproducts, ensuring the purity of the growing peptide chain.
This cycle is repeated for each amino acid in the desired sequence. The incorporation of unnatural amino acids like this compound follows the same fundamental principles. However, the unique structure of the unnatural amino acid can sometimes influence the efficiency of the coupling reaction and may require optimization of the standard protocols.
Coupling Efficiency and Side-Reaction Mitigation during this compound Integration
Achieving high coupling efficiency is crucial for the synthesis of high-purity peptides. Incomplete coupling reactions lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. The coupling efficiency of this compound, like other amino acids, can be influenced by several factors, including steric hindrance, the choice of coupling reagents, and reaction conditions.
While specific quantitative data on the coupling efficiency of this compound is not extensively reported, general strategies can be employed to ensure its successful incorporation:
Choice of Coupling Reagents: For sterically hindered amino acids, more potent activating reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) are often preferred over carbodiimide-based methods. These reagents can accelerate the coupling reaction and improve yields.
Reaction Time and Temperature: Extending the coupling time or performing the reaction at a slightly elevated temperature can help to drive the reaction to completion, especially in cases of slow coupling kinetics.
Monitoring the Reaction: The completeness of the coupling reaction can be monitored using qualitative tests such as the Kaiser test or the chloranil test. A positive result (indicating the presence of free primary amines) suggests that the coupling is incomplete and should be repeated.
Side-Reaction Mitigation:
While the azido (B1232118) group is generally stable under standard SPPS conditions, some potential side reactions should be considered. One study observed the formation of an elimination product of the azido moiety during prolonged couplings of other azido amino acids with HBTU/DIPEA. nih.gov Although not specifically reported for this compound, this suggests that extended coupling times with certain reagents should be approached with caution.
To mitigate potential side reactions, the following practices are recommended:
Use of Optimized Coupling Conditions: Employing the appropriate coupling reagent and reaction time can minimize the risk of side reactions.
Avoidance of Harsh Reagents: The azido group is generally robust, but it is prudent to avoid unnecessarily harsh chemical conditions that could potentially lead to its reduction or degradation.
Careful Final Cleavage: During the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), the use of thiol-based scavengers should be avoided, as they can reduce the azide (B81097) group. researchgate.net
Table 1: Common Coupling Reagents in Fmoc-SPPS
| Coupling Reagent | Description | Advantages |
|---|---|---|
| DIC/HOBt | N,N'-Diisopropylcarbodiimide / Hydroxybenzotriazole | Cost-effective, widely used. |
| HBTU/DIPEA | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate / N,N-Diisopropylethylamine | Fast coupling, low racemization. |
| HATU/DIPEA | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate / N,N-Diisopropylethylamine | Highly efficient, especially for hindered couplings. |
Orthogonal Protecting Group Strategies in Conjunction with this compound
Orthogonal protecting group strategies are fundamental to SPPS, allowing for the selective deprotection of specific functional groups without affecting others. uci.edu This enables the synthesis of complex peptides with various modifications.
The 2-azidoethyl group on the tyrosine side chain is fully compatible with the standard Nα-Fmoc deprotection conditions. The azido group is stable to the basic conditions used for Fmoc removal, typically 20% piperidine in DMF. researchgate.net This stability is crucial as the peptide is repeatedly exposed to these conditions throughout the synthesis.
The azido group is a robust functional group that remains intact during the iterative cycles of peptide elongation in Fmoc-based SPPS. It does not require a protecting group itself, simplifying the synthetic strategy. The azido group is also stable to the acidic conditions of the final cleavage from the resin with TFA, provided that reducing agents like thiols are excluded from the cleavage cocktail. researchgate.net
The orthogonality of the Fmoc/tBu strategy is maintained when incorporating this compound. The Fmoc group is labile to base, the tert-butyl (tBu) based side-chain protecting groups of other amino acids are labile to strong acid (TFA), and the azidoethyl group is stable to both of these conditions.
Table 2: Orthogonal Protecting Group Scheme
| Protecting Group | Lability | Purpose |
|---|---|---|
| Fmoc | Base (e.g., Piperidine) | Temporary Nα-amino group protection. |
| tBu, Boc, Trt | Acid (e.g., TFA) | Permanent side-chain protection for other amino acids. |
| Azidoethyl | Stable to base and acid | Bioorthogonal handle for post-synthetic modification. |
Post-Synthetic Modification of Peptides Incorporating Azidoethyl-Tyrosine Residues
The primary advantage of incorporating this compound into a peptide is the introduction of a bioorthogonal azido handle for post-synthetic modification. The azide group can undergo highly specific and efficient "click chemistry" reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). rsc.org
This reaction allows for the covalent attachment of a wide variety of molecules containing a terminal alkyne to the azidoethyl-tyrosine residue. These molecules can include:
Fluorophores for imaging studies
Biotin (B1667282) for affinity purification
Polyethylene glycol (PEG) chains to improve solubility and pharmacokinetic properties
Small molecule drugs for targeted delivery
Other peptides or biomolecules to create complex conjugates
The CuAAC reaction is typically performed after the peptide has been synthesized, cleaved from the resin, and purified. The reaction conditions are generally mild and compatible with a wide range of functional groups present in peptides. This allows for the precise and efficient labeling and modification of peptides containing the azidoethyl-tyrosine residue.
Bioorthogonal Ligation Chemistries Enabled by the Azidoethyl Moiety of Fmoc L Tyr 2 Azidoethyl Oh
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Peptide and Protein Modification
The Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is a highly efficient and widely used click reaction for bioconjugation. bachem.com This reaction involves the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from an azide (B81097) and a terminal alkyne, catalyzed by a copper(I) species. peptide.comnih.gov Peptides synthesized with Fmoc-L-Tyr(2-azidoethyl)-OH can be readily conjugated to a wide range of alkyne-containing molecules, including fluorescent dyes, imaging agents, and drug molecules. bachem.combachem.com The resulting triazole linkage is exceptionally stable, mimicking the planarity of an amide bond but with increased resistance to enzymatic and hydrolytic cleavage. bachem.combachem.com
The kinetics of the CuAAC reaction are a critical factor in its successful application, particularly in bioconjugation where low concentrations of reactants are often used. The reaction rate is significantly influenced by the choice of copper(I) source, stabilizing ligands, and reducing agents. To maintain the active Cu(I) oxidation state, which is prone to oxidation, a reducing agent such as sodium ascorbate (B8700270) is typically added. nih.gov
The optimization of catalyst systems is crucial for achieving high yields and minimizing reaction times. Various ligands have been developed to stabilize the Cu(I) catalyst, enhance its solubility in aqueous buffers, and accelerate the reaction. For instance, tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a water-soluble ligand that effectively protects the copper catalyst from oxidation and precipitation, making it highly suitable for bioconjugation reactions. nih.gov The use of such optimized catalyst systems allows for efficient triazole formation even at micromolar concentrations of the peptide and alkyne-containing molecule.
| Parameter | Condition | Impact on CuAAC Reaction |
|---|---|---|
| Catalyst | Copper(I) | Essential for the cycloaddition reaction. |
| Ligand | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Stabilizes Cu(I), prevents oxidation, and improves solubility. |
| Reducing Agent | Sodium Ascorbate | Maintains the active Cu(I) oxidation state. |
| Solvent | Aqueous buffers | Biocompatible, but requires appropriate ligands for catalyst solubility. |
The CuAAC reaction has a broad scope for modifying peptides and proteins in various settings, from in vitro solutions to the surface of living cells. nih.gov The high specificity of the azide-alkyne reaction allows for selective labeling with minimal off-target effects. nih.gov However, the primary limitation of CuAAC in complex biological environments is the cytotoxicity associated with the copper catalyst. nih.gov Copper ions can generate reactive oxygen species (ROS), which can damage cellular components and disrupt biological processes. This toxicity restricts the application of CuAAC for in vivo studies in living organisms. nih.gov Efforts to mitigate copper toxicity include the development of more efficient ligands that allow for lower copper concentrations and the design of copper-chelating agents that can be introduced after the reaction is complete.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Copper-Free Bioconjugation
To overcome the limitations of copper toxicity, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. bachem.com This reaction utilizes strained cyclooctynes, which possess high intrinsic reactivity towards azides, eliminating the need for a metal catalyst. bachem.com Peptides containing this compound can be efficiently and selectively modified with cyclooctyne-functionalized molecules in a biocompatible manner. medchemexpress.com
Several strained cyclooctynes have been developed for SPAAC, with dibenzocyclooctyne (DBCO) and bicyclo[6.1.0]nonyne (BCN) being among the most commonly used. biochempeg.com DBCO exhibits high reactivity and stability, making it a popular choice for many SPAAC applications. vectorlabs.com BCN is another highly reactive cyclooctyne (B158145) that can be used for efficient bioconjugation. alfa-chemistry.com The reaction between the azidoethyl group of the modified tyrosine and these strained alkynes proceeds rapidly under physiological conditions, forming a stable triazole linkage. medchemexpress.com
| Cyclooctyne | Key Features | Typical Applications |
|---|---|---|
| DBCO (Dibenzocyclooctyne) | High reactivity, good stability. | Live cell imaging, in vivo labeling. vectorlabs.com |
| BCN (Bicyclo[6.1.0]nonyne) | Highly reactive, can be functionalized in different ways. | Bioconjugation, targeted drug delivery. alfa-chemistry.com |
The primary advantage of SPAAC is its biocompatibility, as it avoids the use of a toxic copper catalyst. vectorlabs.com This makes it an ideal method for modifying biomolecules in living cells and whole organisms without causing significant perturbation. nih.govresearchgate.net The reaction is highly selective, proceeding with fast kinetics at physiological temperatures and pH. vectorlabs.com This allows for real-time monitoring of biological processes and the development of targeted therapeutics. The bioorthogonality of the azide and cyclooctyne functional groups ensures that the reaction only occurs between the intended partners, minimizing off-target labeling. nih.gov
Emerging Click Chemistry Applications for Azido-Functionalized Peptides
The versatility of the azido (B1232118) group in peptides functionalized with this compound continues to drive the development of new and innovative applications in click chemistry. Beyond simple bioconjugation, researchers are exploring the use of these peptides in more complex systems. One emerging area is the synthesis of peptide-drug conjugates, where the triazole linkage provides a stable connection between a targeting peptide and a therapeutic agent. Another application is in the field of materials science, where azido-functionalized peptides can be "clicked" onto surfaces to create biocompatible and functionalized materials. Furthermore, the development of new click reactions, such as the strain-promoted alkyne-nitrone cycloaddition (SPANC), opens up additional possibilities for the selective modification of azido-containing peptides with other functional groups. alfa-chemistry.com As the field of click chemistry continues to evolve, the utility of peptides incorporating this compound is expected to expand into new and exciting areas of research and technology.
Tetrazine Ligation and Other Orthogonal Click Reactions
The azido group itself does not directly participate in the reaction known as tetrazine ligation. Tetrazine ligation is a bioorthogonal reaction characterized by the exceptionally fast inverse-electron-demand Diels-Alder (IEDDA) cycloaddition between a tetrazine and a strained alkene, most commonly a trans-cyclooctene (B1233481) (TCO). nih.govrsc.orgacs.org The key utility of the azidoethyl moiety on this compound in this context lies in its orthogonality to the tetrazine-TCO reaction. acs.orggoogle.com This mutual orthogonality allows for the simultaneous or sequential labeling of a biomolecule at different sites with distinct probes. nih.govnih.gov
The primary bioorthogonal reactions involving the azide group are copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). wikipedia.orgmedchemexpress.comchemsrc.com
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is a highly efficient and regioselective 1,3-dipolar cycloaddition between an azide and a terminal alkyne, yielding a stable 1,4-disubstituted 1,2,3-triazole. wikipedia.orgacs.org While it has a high reaction rate, its application in living systems can be limited by the cytotoxicity of the copper catalyst. wikipedia.org
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of copper, SPAAC was developed, which utilizes a strained cyclooctyne (e.g., DBCO, BCN) that reacts readily with an azide without the need for a catalyst. rsc.orgwikipedia.org The release of ring strain drives the reaction forward, making it suitable for live-cell and in vivo applications. nih.gov
The azidoethyl group of this compound can be incorporated into a peptide, which can then be selectively conjugated to a molecule bearing a strained alkyne (via SPAAC) without interfering with a separate tetrazine ligation reaction occurring at a different site on the peptide that has been modified with a TCO group. acs.orgnih.gov This orthogonality is fundamental for dual-labeling experiments in complex biological environments. nih.gov
| Reaction | Reactive Partners | Key Features | Typical Second-Order Rate Constant (M-1s-1) |
|---|---|---|---|
| Tetrazine Ligation (IEDDA) | Tetrazine + trans-cyclooctene (TCO) | Extremely fast kinetics, no catalyst required, bioorthogonal. nih.govrsc.org | ~1 - 106researchgate.net |
| SPAAC | Azide + Cyclooctyne (e.g., DBCO, BCN) | Copper-free, bioorthogonal, suitable for live systems. rsc.orgnih.gov | ~10-2 - 1 researchgate.net |
| CuAAC | Azide + Terminal Alkyne | High yield and regioselectivity, fast reaction. wikipedia.org | ~10 - 100 |
Multicomponent Click Reactions for Advanced Functionalization
The orthogonality of the azide-alkyne cycloaddition and tetrazine ligation provides a powerful platform for multicomponent functionalization, enabling the construction of complex, precisely defined biomolecular conjugates. nih.gov By incorporating this compound into a peptide sequence alongside another unnatural amino acid bearing a different and orthogonal reactive handle (such as TCO), a system is created for dual, site-specific modification.
This "program and arm" strategy allows for the independent attachment of two different molecules. nih.gov For instance, a peptide containing both an azidoethyl-tyrosine and a TCO-lysine could be synthesized. The azide handle could be used to attach a fluorescent dye via SPAAC, while the TCO handle could simultaneously or sequentially be used to attach a therapeutic agent via tetrazine ligation. nih.gov This approach is highly valuable for creating bifunctional antibody-drug conjugates (ADCs) or multi-modal imaging agents. nih.govnih.gov
Another avenue for advanced functionalization is through isocyanide-based multicomponent reactions (IMCRs), such as the Ugi-azide reaction. mdpi.combeilstein-journals.org In this type of one-pot reaction, an aldehyde or ketone, an amine, an isocyanide, and an azide source (like trimethylsilyl (B98337) azide) react to form a 1,5-disubstituted tetrazole. beilstein-journals.org While distinct from the bioorthogonal ligations described above, these reactions highlight the versatility of the azide moiety in constructing complex molecular scaffolds, offering a pathway to novel peptide modifications and drug-like structures. mdpi.com
The ability to combine these selective chemistries allows researchers to build sophisticated molecular architectures that would be difficult to assemble using traditional methods.
| Orthogonal Handle 1 (from this compound) | Reaction 1 | Orthogonal Handle 2 (Example) | Reaction 2 | Application |
|---|---|---|---|---|
| Azide | SPAAC (with DBCO/BCN) | trans-cyclooctene (TCO) | Tetrazine Ligation | Dual labeling of biomolecules, bifunctional ADCs. nih.gov |
| Azide | CuAAC (with terminal alkyne) | Norbornene | Tetrazine Ligation | Simultaneous monitoring of multiple targets in biological samples. york.ac.uk |
| Azide | Staudinger Ligation (with phosphine) | trans-cyclooctene (TCO) | Tetrazine Ligation | Multi-probe imaging in complex systems. |
Applications of Azidoethyl Tyrosine Functionalization in Protein Engineering and Chemical Biology
Site-Specific Protein Labeling and Functionalization through Genetic Code Expansion
Genetic code expansion is a powerful technique that allows for the site-specific incorporation of UAAs into proteins in living cells. mdpi.comacs.org This is achieved by repurposing a nonsense codon, typically the amber stop codon (UAG), to encode the UAA. mdpi.comlabome.com The process requires an engineered, orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate suppressor tRNA, which function independently of the host cell's endogenous translational machinery. acs.orgnih.gov The UAA, such as a derivative of azidoethyl-tyrosine, is then added to the cell culture medium and incorporated into the target protein at the desired position. nih.gov
The core of genetic code expansion lies in the creation of an orthogonal aaRS/tRNA pair. nih.gov This pair must meet two critical criteria: the engineered aaRS must exclusively charge its cognate tRNA with the desired UAA (e.g., an azido-tyrosine derivative) and not with any natural amino acids, and the engineered tRNA must not be recognized by any of the host's endogenous synthetases. acs.org
Researchers have successfully engineered tyrosyl-tRNA synthetase (TyrRS) and its corresponding tRNA (tRNATyr) for this purpose. nih.govnih.gov For instance, the TyrRS from Methanocaldococcus jannaschii has been a common scaffold for directed evolution. researchgate.net The process often involves creating a library of aaRS mutants and selecting for those that can incorporate the azido-tyrosine analog in response to an amber codon in a reporter gene, such as the green fluorescent protein (GFP). researchgate.netresearchgate.net Mutations are typically introduced into the active site of the synthetase to alter its substrate specificity. For example, mutations like Tyr32Thr and Asp158Pro in a TyrRS can remove hydrogen bonds that normally interact with the phenolic group of tyrosine, thereby creating space to accommodate the larger azido-group substituent. researchgate.net This directed evolution and selection process, often facilitated by fluorescence-activated cell sorting (FACS), yields highly specific and efficient synthetases for incorporating azido-tyrosine derivatives. researchgate.netresearchgate.net
| Synthetase System | Origin | Target UAA | Key Features |
| Mutant TyrRS/tRNATyr | Escherichia coli, Yeast | 3-azidotyrosine | Enables site-selective introduction in cell-free systems. nih.gov |
| Engineered Mc TyrRS | Methanosaeta concilii | p-azido-L-phenylalanine (AzF) | Developed via site-specific and random mutagenesis for improved incorporation. researchgate.net |
| Mj TyrRS/tRNACUA | Methanocaldococcus jannaschii | p-azido-L-phenylalanine (pAzF) | Optimized system with high suppression efficiency (~80% of wild-type). nih.gov |
| Evolved TyrRS | Yeast | Azido-phenylalanine analogues | Exploits poor recognition of E. coli tRNATyr by yeast synthetases to establish orthogonality. nih.gov |
Once an efficient and orthogonal aaRS/tRNA pair is developed, it can be used to introduce azidoethyl-tyrosine into a protein of interest at single or multiple sites. nih.gov The standard methodology involves genetically engineering the target protein's gene to include an amber (UAG) stop codon at the position designated for modification. mdpi.com This modified gene is co-expressed in a host organism (like E. coli or mammalian cells) with the plasmids encoding the engineered orthogonal aaRS and its suppressor tRNA. nih.govnih.gov
When the azido-tyrosine derivative is supplied in the growth medium, the engineered aaRS charges the suppressor tRNA with it. labome.com During translation, the ribosome encounters the UAG codon, and instead of terminating protein synthesis, the charged suppressor tRNA recognizes the codon and incorporates the azido-tyrosine derivative into the growing polypeptide chain. labome.com The fidelity of this process can be very high, often exceeding 99%. researchgate.net The resulting protein contains a bioorthogonal azide (B81097) handle at a precisely defined location, ready for subsequent chemical modification via reactions like the strain-promoted azide-alkyne cycloaddition (SPAAC) or copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.comnih.gov This approach has been used to label proteins like PTEN and PD-L1 for cellular imaging. nih.gov
Probing Protein Structure and Dynamics via Spectroscopic Techniques
The azide group (–N₃) possesses unique spectroscopic properties that make it an excellent probe for investigating protein environments. rsc.org Its asymmetric stretching vibration absorbs infrared (IR) light in a spectral region (~2100 cm⁻¹) that is largely free from interference from other protein absorbances, providing a clear window for observation. nih.govnih.gov The frequency and shape of this IR band are highly sensitive to the local environment, including solvent exposure, hydrogen bonding, and electric fields. rsc.orgnih.gov
Azido-UAAs, including derivatives of azidoethyl-tyrosine, serve as powerful site-specific vibrational reporters. iris-biotech.deiris-biotech.de The azide group's extinction coefficient is significantly higher than that of other commonly used probes like the nitrile group, enhancing its sensitivity. nih.govnih.gov When an azido-UAA is incorporated into a protein, its IR spectrum provides detailed information about the local environment at that specific site. rsc.orgrsc.org
For example, the azide's vibrational frequency will shift based on its hydration status. rsc.org An azide group exposed to water will have a different absorption frequency compared to one buried within a hydrophobic protein core. nih.gov This sensitivity allows researchers to monitor changes in local protein environments with high precision. nih.gov This technique has been employed to study various protein phenomena, including rhodopsin activation and signal transduction in phytochromes. labome.comrsc.org
| Vibrational Probe | Typical IR Frequency (cm⁻¹) | Relative Intensity | Environmental Sensitivity |
| Azide (–N₃) | ~2100 | High (~1.7-2.8x Nitrile) nih.gov | Highly sensitive to hydration, H-bonding, and local electric fields. rsc.orgnih.gov |
| Nitrile (–C≡N) | ~2200-2300 | Moderate | Sensitive to local environment. nih.gov |
| Thiocyanate (–S–C≡N) | ~2150 | Moderate | Sensitive to environment. nih.gov |
The environmental sensitivity of the azide probe makes it particularly useful for studying protein folding and conformational dynamics. nih.govstonybrook.edu By incorporating an azido-UAA into a protein, researchers can track the folding process from the perspective of that specific site. researchgate.net
In a classic application, the azido-amino acid azidohomoalanine (Aha) was incorporated into the N-terminal domain of the ribosomal protein L9 (NTL9), a model system for protein folding studies. nih.govnih.gov In the unfolded state, the azide group is exposed to the aqueous solvent, resulting in a broad IR absorption band at a specific frequency (e.g., ~2113 cm⁻¹). nih.gov Upon folding, the side chain becomes buried in the protein's hydrophobic core, shielding the azide from water. This change in environment causes a significant shift in the absorption frequency (e.g., to ~2094 cm⁻¹). nih.gov By monitoring this spectral shift over time, the kinetics of protein folding can be determined with site-specific resolution. This method provides invaluable data on folding pathways and the stability of different protein conformations. researchgate.net
Development of Bioconjugates for Biomedical Research
The azide handle introduced via azidoethyl-tyrosine is a gateway for creating a wide range of bioconjugates through "click chemistry." medchemexpress.com These bioorthogonal reactions are highly specific and efficient, allowing for the covalent attachment of various molecules to the target protein under mild, aqueous conditions without interfering with biological processes. bohrium.com This has led to the development of sophisticated protein-based tools for diagnostics, therapeutics, and biomedical imaging. nih.govnih.govresearchgate.net
The most common reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which does not require a cytotoxic copper catalyst and is thus more suitable for in vivo applications. medchemexpress.comnih.gov Using these methods, proteins containing azidoethyl-tyrosine can be conjugated with:
Fluorophores: For tracking protein localization and dynamics in living cells. nih.govnih.gov
PEG Moieties: To increase the half-life and reduce the immunogenicity of therapeutic proteins. nih.gov
Drug Molecules: To create highly specific antibody-drug conjugates (ADCs) that target cancer cells. nih.govresearchgate.net
PET Tracers: For in vivo imaging applications to monitor the biodistribution of a protein. nih.gov
Other Biomolecules: To create novel protein-protein conjugates or attach proteins to surfaces. researchgate.net
This strategy of combining genetic code expansion with bioorthogonal chemistry provides a robust platform for designing precisely functionalized proteins for a vast array of applications in biomedical research. nih.govrsc.orgresearchgate.net
Functionalization of Peptides and Proteins with Fluorescent Probes and Affinity Tags
The azido (B1232118) group of azidoethyl-tyrosine serves as a key functional group for the attachment of various molecular probes through highly efficient and specific chemical reactions, most notably copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry". medchemexpress.comiris-biotech.depeptide.com These reactions enable the covalent linkage of the modified protein with molecules containing a complementary alkyne group. medchemexpress.com
This methodology has been widely adopted for the site-specific labeling of peptides and proteins with fluorescent dyes. nih.govnih.govlifetein.com By incorporating azidoethyl-tyrosine at a specific site within a protein's sequence, a fluorescent probe equipped with an alkyne group can be precisely attached. This allows for detailed studies of protein localization, dynamics, and interactions within complex biological systems. nih.gov A diverse palette of fluorescent dyes with a range of spectral properties can be utilized, offering flexibility for various imaging applications. lifetein.comlubio.ch
Similarly, affinity tags such as biotin (B1667282) can be conjugated to proteins containing azidoethyl-tyrosine. This is invaluable for protein purification, immobilization, and the detection of binding partners. The high specificity of the click reaction ensures that the tag is attached only at the desired location, preserving the protein's native structure and function.
| Probe Type | Conjugation Chemistry | Application |
| Fluorescent Dyes (e.g., FAM, Cy3, Cy5, Alexa Fluor) | CuAAC or SPAAC | Protein tracking, localization, FRET studies, microscopy |
| Affinity Tags (e.g., Biotin) | CuAAC or SPAAC | Protein purification, immobilization, pull-down assays |
| Cross-linking agents | CuAAC or SPAAC | Capturing transient protein interactions |
This table summarizes common probes attached to proteins via azidoethyl-tyrosine and their applications.
Design of Modified Peptides for Investigating Protein-Protein Interactions
Understanding protein-protein interactions (PPIs) is fundamental to deciphering cellular signaling pathways and disease mechanisms. drugdiscoverychemistry.com Peptides incorporating azidoethyl-tyrosine are valuable tools for these investigations. The azido group can be used as a handle to attach photo-crosslinkers. Upon photoactivation, these crosslinkers form covalent bonds with nearby interacting proteins, allowing for the capture and subsequent identification of binding partners.
Furthermore, the ability to site-specifically label peptides with probes enables the study of binding interfaces. By placing a fluorescent probe at or near a suspected binding site, changes in the fluorescence signal upon interaction with a partner protein can provide information about the binding event and the local environment. This approach is particularly useful for studying transient or weak interactions that are difficult to capture by other means. The versatility of the tyrosine residue, which can participate in various non-covalent interactions, makes it a strategic location for introducing such probes. nih.govnih.govrsc.org
Key Research Findings in PPI Studies:
Mapping Binding Sites: Peptides with azidoethyl-tyrosine at various positions can be synthesized to systematically map the binding interface of a protein complex.
Quantifying Binding Affinities: Techniques like fluorescence polarization, which can be used with fluorescently labeled peptides, allow for the quantitative determination of binding affinities.
Identifying Novel Interactors: Azide-modified peptides can be used as bait in pull-down experiments coupled with mass spectrometry to identify previously unknown interaction partners from cell lysates.
Orthogonal Functionalization Strategies for Multi-site Labeling Distinct from Lysine (B10760008) or Cysteine Modifications
A significant advantage of using azidoethyl-tyrosine is the bioorthogonal nature of its azide group. chemsrc.compeptide.com This means its reactivity is distinct from the functional groups found in natural amino acids, such as the primary amines of lysine and the thiols of cysteine. nih.govresearchgate.net This orthogonality allows for the development of multi-site labeling strategies where different modifications can be directed to specific amino acids on the same protein without cross-reactivity. nih.govacs.orgnih.govresearchgate.net
For instance, a protein can be engineered to contain both an azidoethyl-tyrosine and a cysteine residue at distinct locations. The azide can be specifically reacted with an alkyne-containing probe via click chemistry, while the cysteine's thiol group can be simultaneously or sequentially modified with a maleimide-functionalized probe. This dual-labeling capability is extremely powerful for studying protein conformation and dynamics using techniques like Förster Resonance Energy Transfer (FRET), where two different fluorescent probes are required.
This orthogonal approach provides a level of precision in protein modification that is difficult to achieve with traditional methods that target lysine or cysteine residues, which are often present in multiple locations on a protein's surface. acs.orgnih.govresearchgate.net The ability to selectively modify tyrosine residues, which are less abundant and often play key roles in protein structure and function, opens up new avenues for creating precisely engineered proteins for therapeutic and diagnostic applications. nih.govresearchgate.netnih.gov
| Modification Site | Reactive Group | Orthogonal Chemistry | Common Probe Type |
| Azidoethyl-Tyrosine | Azide | Azide-Alkyne Cycloaddition | Alkyne-dyes, Alkyne-biotin |
| Cysteine | Thiol | Thiol-Maleimide Addition | Maleimide-dyes, Maleimide-drugs |
| Lysine | Amine | NHS Ester Acylation | NHS-dyes, NHS-crosslinkers |
This table illustrates the orthogonal nature of azidoethyl-tyrosine modification compared to common cysteine and lysine labeling strategies.
Advanced Methodological Considerations and Future Perspectives in Fmoc L Tyr 2 Azidoethyl Oh Research
Optimization of Reaction Conditions for Azide-Mediated Bioconjugation
The azido (B1232118) group of L-Tyr(2-azidoethyl)-OH is a versatile chemical handle for bioconjugation, primarily through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). medchemexpress.com Optimization of these reaction conditions is critical to ensure high efficiency, specificity, and preservation of biomolecule function.
For CuAAC, the key is to maintain a sufficient concentration of the catalytically active Cu(I) species while minimizing potential oxidative damage to sensitive biomolecules. nih.gov Key parameters for optimization include the choice of copper source, ligand, and reducing agent. A generally applicable procedure involves using copper(II) sulfate (B86663) (CuSO₄) in combination with a reducing agent like sodium ascorbate (B8700270) to generate Cu(I) in situ. jenabioscience.com Water-soluble ligands are crucial for protecting the copper ion and enhancing reaction rates in aqueous biological buffers. nih.gov Tris(3-hydroxypropyltriazolylmethyl)amine (B1457715) (THPTA) is a highly effective ligand that stabilizes the Cu(I) oxidation state and prevents protein precipitation. nih.govjenabioscience.com
Research has shown that catalyst concentrations and ligand-to-copper ratios significantly impact reaction outcomes. Optimal copper concentrations are typically in the micromolar range (50-100 µM), which is sufficient to achieve high reaction rates without causing significant protein damage. jenabioscience.com A ligand-to-copper ratio of at least 5:1 is recommended to protect biomolecules, such as those containing sensitive residues like histidine, from oxidative damage. jenabioscience.com
| Parameter | Recommended Component/Condition | Typical Concentration | Rationale and Key Findings |
|---|---|---|---|
| Copper Source | Copper(II) Sulfate (CuSO₄) | 50 - 100 µM | Commonly used precursor for the in situ generation of the active Cu(I) catalyst. jenabioscience.com |
| Reducing Agent | Sodium Ascorbate | 5 mM | Effectively generates and maintains the catalytically active Cu(I) state from the Cu(II) precursor. nih.gov |
| Ligand | Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | ≥ 5 equivalents relative to Cu | A water-soluble ligand that accelerates the reaction and protects biomolecules from oxidative damage by sequestering the copper ion. nih.govjenabioscience.com |
| Additive | Aminoguanidine | Variable | Can be used to intercept byproducts of ascorbate oxidation that may cause covalent modification or crosslinking of proteins. nih.gov |
In contrast, SPAAC offers a copper-free alternative, avoiding the cytotoxicity associated with residual copper. medchemexpress.com This reaction relies on the use of strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides. medchemexpress.comnih.gov The optimization for SPAAC primarily involves the design of the cyclooctyne (B158145) reagent and the reaction buffer conditions to ensure stability and efficient conjugation.
Development of Novel Linker Architectures Incorporating Azidoethyl-Tyrosine
The incorporation of azidoethyl-tyrosine into linker molecules is a key strategy in the development of advanced bioconjugates, particularly antibody-drug conjugates (ADCs). biochempeg.com The linker's architecture critically influences the ADC's stability, pharmacokinetics, and the mechanism of payload release. nih.gov Linkers can be broadly categorized as non-cleavable or cleavable.
Non-cleavable linkers rely on the complete proteolytic degradation of the antibody within the lysosome of a target cell to release the payload. biochempeg.comcreative-biolabs.com This results in the drug being released with the linker and the conjugating amino acid still attached. A common example is the succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) crosslinker, which forms a stable thioether bond. broadpharm.com The incorporation of azidoethyl-tyrosine provides a site for attaching such linkers via click chemistry, offering an alternative to traditional cysteine or lysine (B10760008) conjugation and enabling the creation of homogenous ADCs. nih.gov Non-cleavable linkers are valued for their high plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity. biochempeg.com
Cleavable linkers are designed to release the payload upon encountering specific triggers within the tumor microenvironment or inside the cancer cell, such as low pH, a reducing environment, or specific enzymes. broadpharm.com
Protease-sensitive linkers: These often contain a dipeptide sequence, such as valine-citrulline (Val-Cit), which is efficiently cleaved by lysosomal proteases like cathepsin B. broadpharm.comnjbio.com
pH-sensitive linkers: Hydrazone linkers, for example, are stable at the physiological pH of blood (pH 7.4) but are hydrolyzed in the acidic environment of endosomes (pH 5-6) and lysosomes (pH ~4.8). broadpharm.com
Glutathione-sensitive linkers: These incorporate a disulfide bond that is readily cleaved in the highly reducing intracellular environment, where glutathione (B108866) concentrations are significantly higher than in the bloodstream. broadpharm.com
The azidoethyl group on tyrosine can be used to attach these complex linker-payload constructs to an antibody or protein scaffold, providing precise control over the drug-to-antibody ratio (DAR). nih.gov Recent innovations include the development of branched linkers, which allow for the attachment of multiple payload molecules at a single conjugation site, thereby increasing the DAR while maintaining a homogenous product. nih.gov
| Linker Type | Example Moiety | Release Mechanism | Key Advantages | Considerations |
|---|---|---|---|---|
| Non-Cleavable | Thioether (e.g., from SMCC) | Full antibody degradation in lysosome | High plasma stability; potentially lower off-target toxicity. biochempeg.comcreative-biolabs.com | Payload is released with an amino acid/linker fragment attached. creative-biolabs.com |
| Cleavable (Protease-Sensitive) | Valine-Citrulline (Val-Cit) | Cleavage by lysosomal proteases (e.g., Cathepsin B) | Efficient intracellular drug release; potential for bystander effect. broadpharm.com | Requires specific protease expression in target cells. |
| Cleavable (pH-Sensitive) | Hydrazone | Hydrolysis in acidic endosomal/lysosomal compartments | Targets acidic intracellular compartments. broadpharm.com | Can have variable stability in circulation. |
| Cleavable (Reduction-Sensitive) | Disulfide | Reduction by intracellular glutathione | Exploits the difference in reducing potential between plasma and cytosol. broadpharm.com | Potential for premature cleavage in the bloodstream. |
Expansion of Genetic Code Expansion Technologies for Enhanced Azido-Tyrosine Expression
The site-specific incorporation of non-canonical amino acids (ncAAs) like L-Tyr(2-azidoethyl)-OH into proteins in vivo is made possible by genetic code expansion. researchgate.net This technology relies on the engineering of an orthogonal aminoacyl-tRNA synthetase (aaRS) and its cognate tRNA pair, which function independently of the host cell's endogenous machinery. nih.gov This engineered pair is designed to recognize a nonsense codon, typically the amber stop codon (UAG), and insert the desired ncAA at that specific site in the polypeptide chain. acs.org
The most commonly used aaRS for incorporating tyrosine derivatives is the tyrosyl-tRNA synthetase (TyrRS) from archaea such as Methanococcus jannaschii or Methanosaeta concilii. nih.govresearchgate.net The native TyrRS is evolved through rounds of directed evolution and rational design to alter its substrate specificity, making it selective for the azido-tyrosine derivative over the canonical L-tyrosine. nih.govnih.gov This involves mutating key residues within the amino acid binding pocket of the enzyme. For example, mutations in M. jannaschii TyrRS at positions such as Y32 and D158 are crucial for accommodating the bulkier side chains of ncAAs and disfavoring the binding of natural tyrosine. nih.gov
Improving the efficiency of ncAA incorporation is a major focus of ongoing research. Strategies include:
Directed Evolution of aaRS: Employing high-throughput screening or selection methods, such as fluorescence-activated cell sorting (FACS), to screen large libraries of aaRS mutants for variants with enhanced activity and specificity. researchgate.net
tRNA Engineering: Modifying the sequence of the orthogonal tRNA to improve its expression levels and recognition by the engineered synthetase while avoiding recognition by endogenous synthetases. nih.gov
Genome Engineering: Using strains with modified genomes, such as those lacking release factor 1 (RF1), which normally terminates translation at UAG codons. This reduces competition between the suppressor tRNA and the release factor, leading to higher protein yields. mdpi.com
| Synthetase Origin | Target ncAA | Key Mutations (Example) | Selection/Screening Method | Significance |
|---|---|---|---|---|
| Methanococcus jannaschii TyrRS | p-Azido-L-phenylalanine (AzF) | Y32G, L65V, H70Q, F108Y, D158G | Positive and negative selection reporters | One of the foundational systems for incorporating azido-functionalized ncAAs. nih.gov |
| Methanosaeta concilii TyrRS | p-Azido-L-phenylalanine (AzF) | Y33F, D162G | Fluorescence-Activated Cell Sorting (FACS) | Development of a novel aaRS with high selectivity for the ncAA. nih.gov |
| E. coli TyrRS | 3-Iodo-L-tyrosine | Y37V, Q195C | In vitro translation and selection | Demonstrates the adaptability of bacterial synthetases for use in mammalian systems with a cognate tRNA. nih.gov |
Emerging Applications in Synthetic Biology and Bio-Inspired Materials Science
The ability to site-specifically incorporate azidoethyl-tyrosine into proteins opens up new frontiers in synthetic biology and materials science. The azide (B81097) handle allows for the precise attachment of various functional molecules, enabling the creation of proteins with novel functions and the construction of advanced biomaterials.
In synthetic biology , proteins containing azidoethyl-tyrosine can be engineered for a variety of purposes:
Enzyme Engineering: Attaching non-native cofactors or catalytic groups to an enzyme's active site to create artificial metalloenzymes or biocatalysts with novel reactivity. researchgate.netnih.gov
Cellular Imaging and Probes: Conjugating fluorophores, biotin (B1667282) tags, or other reporter molecules to specific proteins to track their localization, interactions, and dynamics within living cells.
Controlling Protein Function: Introducing photocaged groups that can be removed with light, allowing for the spatiotemporal control of protein activity.
In bio-inspired materials science , azidoethyl-tyrosine is instrumental in the design and fabrication of functional materials with precisely controlled architectures. A primary application is in the formation of hydrogels . nih.govfrontiersin.org By incorporating azidoethyl-tyrosine into protein or peptide backbones, researchers can create hydrogels through highly specific crosslinking reactions. For example, mixing a protein containing azidoethyl-tyrosine with a polymer functionalized with alkyne groups (e.g., BCN-functionalized elastin-like proteins) induces rapid hydrogelation via SPAAC. nih.gov This approach offers several advantages over traditional crosslinking methods:
Tunable Mechanical Properties: The density of crosslinks can be precisely controlled by the number of incorporated azido-tyrosine residues, allowing for the fine-tuning of the hydrogel's stiffness, elasticity, and swelling behavior. frontiersin.orgfrontiersin.org
Biocompatibility: The bioorthogonal nature of the click reaction allows hydrogels to be formed in the presence of living cells without causing harm, making them ideal scaffolds for 3D cell culture and tissue engineering. nih.gov
Functionalization: The hydrogel network can be further modified by clicking on bioactive molecules, such as growth factors or cell adhesion peptides, to create a more sophisticated and functional artificial extracellular matrix. frontiersin.org
These advanced materials have potential applications in regenerative medicine, drug delivery, and the development of biosensors. frontiersin.orgdcu.ie
Q & A
Q. What are the standard synthetic routes for Fmoc-L-Tyr(2-azidoethyl)-OH, and how is its purity validated?
Methodological Answer: The synthesis of this compound typically involves:
Side-chain modification : Introducing the 2-azidoethyl group to the tyrosine hydroxyl via alkylation or Mitsunobu reaction.
Fmoc protection : Protecting the α-amino group using 9-fluorenylmethyloxycarbonyl (Fmoc) chloride under basic conditions (e.g., NaHCO₃) .
Purification : Chromatography (e.g., reverse-phase HPLC) or recrystallization to achieve >98% purity.
Q. Validation :
- HPLC : Retention time (tR) and peak symmetry are compared to standards (e.g., tR = 3.02 min for analogous Fmoc-Tcc-OH in ).
- Mass Spectrometry (MS) : ESI-HRMS confirms molecular weight (e.g., [M+Na]<sup>+</sup> adducts observed in ).
- <sup>1</sup>H/<sup>13</sup>C-NMR : Characteristic peaks for the azidoethyl group (δ ~3.5–3.7 ppm for CH2-N3) and Fmoc aromatic protons (δ 7.2–7.8 ppm) .
Q. How should researchers handle and store this compound to ensure stability?
Methodological Answer:
- Storage : Store desiccated at –20°C in amber vials to prevent azide degradation and Fmoc cleavage. Avoid exposure to light or moisture .
- Solubility : Prepare stock solutions in anhydrous DMSO (10 mM) or DMF, as aqueous buffers may hydrolyze the azide.
- Safety : Use PPE (gloves, goggles) due to acute toxicity risks (GHS Category 4 oral/ocular toxicity) and avoid open flames (azides are shock-sensitive) .
Advanced Research Questions
Q. How can Cu(I)-catalyzed click reactions involving this compound be optimized for bioconjugation?
Methodological Answer:
- Catalyst System : Use CuSO₄ (0.1–1 mol%) with sodium ascorbate in a 1:2 molar ratio. Add THPTA ligand (tris-hydroxypropyltriazolylamine) to enhance reaction rates and reduce Cu-induced oxidation .
- Solvent : Perform reactions in t-BuOH:H2O (1:1) to balance solubility and reaction efficiency.
- Monitoring : Track conversion via IR spectroscopy (azide peak at ~2100 cm⁻¹ disappearance) or LC-MS .
Data Contradiction Example :
If unreacted azide persists, verify Cu(I) availability (common in oxygen-rich environments). Use degassed solvents or inert atmospheres to stabilize Cu(I) .
Q. How should researchers resolve discrepancies in NMR or MS data during characterization?
Methodological Answer:
- NMR Anomalies : For unexpected peaks (e.g., δ 1.2–1.5 ppm), check for residual solvents (e.g., DMSO-d6 impurities) or side products (e.g., tert-butyl groups from incomplete deprotection, as seen in ).
- MS Mismatches : If [M+H]<sup>+</sup> differs from theoretical mass, consider isotopic patterns (e.g., <sup>13</sup>C contributions) or adducts (e.g., [M+Na]<sup>+</sup>). Compare to literature data (e.g., reports ESI-HRMS for Fmoc-Tcc-OH with <0.5 ppm error).
Case Study :
In , Fmoc-Tcc-OH synthesis yielded 71% purity; impurities were attributed to incomplete SeO2-mediated oxidation. Repeating the reaction with extended reflux time resolved the issue .
Q. What strategies enable the use of this compound in live-cell infrared (IR) imaging?
Methodological Answer:
- Cellular Uptake : Conjugate the azide to alkyne-modified probes (e.g., BCN-fluorophores) via strain-promoted click chemistry to avoid cytotoxic Cu(I).
- IR Reporter Design : Leverage the azide’s strong IR absorbance at 2100 cm⁻¹. For in vivo studies, use two-photon microscopy to enhance signal-to-noise ratios .
- Validation : Confirm localization via colocalization with organelle-specific dyes (e.g., MitoTracker) and quantify uptake via flow cytometry .
Q. How can researchers mitigate aggregation during solid-phase peptide synthesis (SPPS) using this derivative?
Methodological Answer:
- Backbone Engineering : Incorporate pseudoproline dipeptides (e.g., Fmoc-Tyr(tBu)-L-Ser[PSI(Me,Me)Pro]-OH in ) to disrupt β-sheet formation.
- Coupling Conditions : Use HATU/DIPEA in DMF with 30-minute double couplings. Monitor by Kaiser test.
- Solvation : Add 5% v/v 2,2,2-trifluoroethanol (TFE) to improve resin swelling and reduce aggregation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
